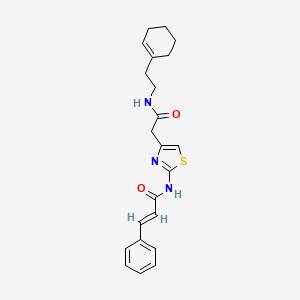

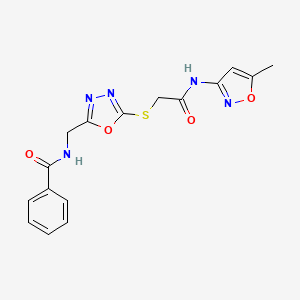

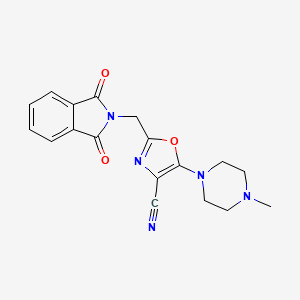

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C13H22N4O2S2 and its molecular weight is 330.47. The purity is usually 95%.

BenchChem offers high-quality 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound is related to imidazole-1-sulfonyl azide hydrochloride , a new diazotransfer reagent efficient in converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is prepared from inexpensive materials, is shelf-stable, and is conveniently crystalline, showcasing the utility of imidazole-sulfonyl compounds in synthetic organic chemistry (Goddard-Borger & Stick, 2007).

Research on 1-sulfonyl 1,4-diazepan-5-ones demonstrates their synthesis through a Ugi multicomponent reaction followed by intramolecular SN2 reaction, indicating the compound's relevance in creating diazepane or diazocane systems. Such methods highlight the versatility of 1-sulfonyl compounds in synthesizing complex heterocycles (Banfi et al., 2007).

A study on imidazole-1-sulfonyl azide hydrogen sulfate updates the synthesis procedure for this diazo-transfer reagent, emphasizing its increased stability and safety over the parent compound. This research underscores the significance of sulfonyl azides in safe and efficient diazo-transfer reactions (Potter et al., 2016).

Catalysis and Organic Reactions

The Brønsted-acidic ionic liquid 1-methyl-3-propane sulfonic-imidazolium hydrosulfate catalyzes the synthesis of 14-alkyl- or aryl-14H-dibenzo[a,j]xanthenes, demonstrating the catalytic applications of imidazolium-based compounds in promoting efficient organic syntheses (Gong et al., 2009).

Organocatalysis by aprotic imidazolium zwitterions , such as 4-(3-methylimidazolium)butane sulfonate, efficiently synthesizes 5-substituted 1H-tetrazoles via azide–nitrile cycloaddition. These findings illustrate the unique cooperative effects of anion and cation in imidazole-based zwitterions on catalytic processes (Rahman et al., 2014).

Material Science and Other Applications

- Imidazolium-based ionic liquids are explored for their antimicrobial properties in conjunction with cadmium chloride complexes, suggesting potential biomedical applications of these compounds. Such research indicates the broad utility of imidazolium derivatives beyond their chemical reactivity (Wazeer et al., 2007).

Propiedades

IUPAC Name |

1-(1-methylimidazol-4-yl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2S2/c1-15-9-13(14-11-15)21(18,19)17-5-2-4-16(6-7-17)12-3-8-20-10-12/h9,11-12H,2-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHVCQHLJJZPQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2996783.png)

![1-methyl-2-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2996785.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996790.png)

![ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate](/img/structure/B2996791.png)

![ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2996795.png)

![1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2996797.png)